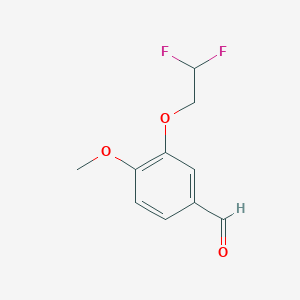

3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde

説明

BenchChem offers high-quality 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-14-8-3-2-7(5-13)4-9(8)15-6-10(11)12/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMMSEMEPKOWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Substituted-4-Methoxybenzaldehyde Building Blocks: A Technical Guide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Substituted-4-methoxybenzaldehyde derivatives represent a critical class of building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. The strategic placement of a methoxy group at the 4-position and a variable substituent at the 3-position of the benzaldehyde core imparts a unique combination of electronic and steric properties. This substitution pattern is prevalent in a vast array of biologically active molecules and functional materials, making the efficient and selective synthesis of these scaffolds a subject of paramount importance.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3-substituted-4-methoxybenzaldehyde building blocks. It is designed to serve as a practical resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science, offering insights into key synthetic strategies and the rationale behind experimental choices.

Core Synthetic Strategies: Formylation of Guaiacol Derivatives

The most common and economically viable approach to constructing the 3-substituted-4-methoxybenzaldehyde scaffold is through the formylation of guaiacol or its derivatives. The hydroxyl and methoxy groups of guaiacol are ortho- and para-directing, making the positions ortho and para to these groups susceptible to electrophilic attack. The challenge lies in achieving regioselective formylation at the desired position. Several classical and modern formylation reactions are employed for this purpose, each with its own set of advantages and limitations.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds, including guaiacol derivatives.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4][5]

The electrophilic species, a chloroiminium ion, attacks the aromatic ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.[2][5] The reaction conditions are generally mild, and the reagents are readily available and inexpensive, making it a widely adopted method in both academic and industrial settings.[3]

Mechanism of the Vilsmeier-Haack Reaction:

Sources

Bioisosteres of 3-cyclopropylmethoxy-4-methoxybenzaldehyde: A Lead Optimization Guide

Content Type: Technical Whitepaper Domain: Medicinal Chemistry / Lead Optimization Target: PDE4 Inhibitors (Inflammation & CNS Disorders)

Executive Summary

The molecule 3-cyclopropylmethoxy-4-methoxybenzaldehyde represents a classic pharmacophore in the design of Phosphodiesterase 4 (PDE4) inhibitors, structurally related to Rolipram , Piclamilast , and the approved drug Roflumilast .[1]

While the 3,4-dialkoxyphenyl scaffold provides critical binding affinity to the PDE4 hydrophobic clamp (Q1 and Q2 pockets), the aldehyde moiety at the 1-position is a metabolic liability.[1] It is rapidly oxidized in vivo to the corresponding benzoic acid (inactive or rapidly cleared) or forms non-specific Schiff bases with plasma proteins.

This guide details the rational design of bioisosteres to replace the aldehyde "warhead" while retaining the "anchor" pharmacophore. We focus on transitioning from a reactive electrophile to metabolically stable heterocycles and electron-withdrawing groups, enhancing bioavailability and pharmacokinetic (PK) duration.

Structural Deconstruction & Pharmacophore Analysis

To design effective bioisosteres, we must first understand the binding mode. The parent molecule binds to the catalytic domain of PDE4. The 3-cyclopropylmethoxy group occupies the solvent-accessible Q2 pocket , while the 4-methoxy group sits in the buried Q1 pocket .[1]

The aldehyde group typically points toward the solvent interface or interacts with a magnesium-bound water network.[1] Replacing it requires a group that mimics its hydrogen-bond acceptor capability without its chemical reactivity.[1]

Visualization: Pharmacophore Mapping

Figure 1: Pharmacophore dissection of the parent aldehyde. The red node indicates the primary site for bioisosteric replacement.

Bioisosteric Design Strategies

We employ three tiers of modification to optimize this scaffold.

Strategy A: The "Warhead" Replacement (Aldehyde Bioisosteres)

The primary goal is to eliminate the carbonyl reactivity while maintaining a dipole moment.

-

Nitrile (-CN):

-

Rationale: The nitrile group is a classic bioisostere for the carbonyl. It is smaller, metabolically stable, and maintains a strong dipole.

-

Precedent:Piclamilast uses a di-chloropyridine scaffold where the amide/nitrile mimics the aldehyde geometry.[1]

-

-

1,2,4-Oxadiazole:

-

Rationale: This heterocycle mimics the ester/amide functionality but resists hydrolysis. It provides a planar geometry and H-bond acceptor sites (N2/N4).[1]

-

Advantage: Allows for the introduction of a "tail" (R-group) to probe additional solvent pockets.

-

-

Difluoromethyl (-CHF2):

Strategy B: The "Anchor" Tuning (Ether Modifications)

While the cyclopropylmethoxy group is potent, it is lipophilic.

-

Modification: Replace 4-methoxy with 4-difluoromethoxy (as seen in Roflumilast).

-

Effect: The -OCHF2 group is a weaker H-bond acceptor but significantly improves metabolic stability against O-demethylation by cytochrome P450s.[1]

Comparative Physicochemical Profile[4]

| Compound Variant | R1 Group | cLogP (Est) | TPSA (Ų) | Metabolic Stability |

| Parent | -CHO | 2.8 | 45.0 | Low (Oxidation) |

| Analog A | -CN | 2.9 | 48.0 | High |

| Analog B | -COOH | 2.1 | 65.0 | High (Rapid Excretion) |

| Analog C | -Oxadiazole-Me | 2.6 | 55.0 | High |

| Roflumilast-like | -Cl2-Pyridine* | 3.2 | 50.0 | Very High |

Note: Roflumilast utilizes a dichloropyridine scaffold, representing a "scaffold hop" from the benzaldehyde core.

Technical Protocol: Synthesis of the Oxadiazole Bioisostere

This protocol details the conversion of the parent aldehyde into a 3-(3-cyclopropylmethoxy-4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole .[1] This transformation stabilizes the molecule and locks the bioactive conformation.

Reagents & Equipment[5][6]

-

Starting Material: 3-cyclopropylmethoxy-4-methoxybenzaldehyde.[1]

-

Reagents: Hydroxylamine hydrochloride (

), Sodium azide ( -

Solvents: DMSO, Ethanol, Toluene.

Step-by-Step Methodology

Step 1: Conversion to Nitrile (One-Pot)

-

Dissolve the aldehyde (1.0 eq) in DMSO.

-

Add

(1.5 eq) and -

Add hydroxylamine hydrochloride (1.2 eq).

-

Reaction: Heat to 110°C for 12 hours. The aldehyde converts to the nitrile via an oxime intermediate which dehydrates in situ.

-

Workup: Quench with water, extract with ethyl acetate. The product is 3-cyclopropylmethoxy-4-methoxybenzonitrile .[1]

Step 2: Formation of Amidoxime

-

Dissolve the nitrile (from Step 1) in Ethanol/Water (2:1).

-

Add Hydroxylamine hydrochloride (2.0 eq) and

(2.5 eq). -

Reflux at 80°C for 6 hours.

-

Concentrate in vacuo. The product is the N-hydroxybenzimidamide (Amidoxime).[1]

Step 3: Cyclization to 1,2,4-Oxadiazole

-

Dissolve the amidoxime in Toluene.

-

Add Acetic Anhydride (1.2 eq) (or an appropriate acid chloride for different R-groups).

-

Reflux at 110°C for 4 hours.

-

Purification: Flash chromatography (Hexane:EtOAc).

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway converting the metabolic liability (Aldehyde) into a stable heterocycle (Oxadiazole).[1]

Biological Validation: PDE4 Inhibition Assay

To verify that the bioisosteric replacement retains potency, a FRET-based cAMP degradation assay is the industry standard.[1]

Assay Logic

PDE4 hydrolyzes cAMP (active) to AMP (inactive).[4] We use a fluorescently labeled cAMP derivative. When PDE4 is active, the fluorophore is cleaved or displaced, changing the FRET signal. Inhibitors prevent this change.

Protocol

-

Enzyme Source: Recombinant human PDE4B or PDE4D (expressed in Sf9 cells).

-

Substrate: FAM-cAMP (Fluorescein-labeled).

-

Procedure:

-

Readout: Measure Fluorescence Polarization (FP). High FP = High AMP (Active Enzyme). Low FP = High cAMP (Inhibited Enzyme).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Visualization: Assay Logic

Figure 3: Mechanism of the FRET/Polarization assay. Successful bioisosteres block the transition from cAMP to AMP.

References

-

Patani, G. A., & LaVoie, E. J. (1996).[3][5][6] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[6] Link

-

Hatzelmann, A., & Schudt, C. (2001). PDE4 Inhibitors: A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents, 11(1), 1-16.[1]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Burnouf, C., et al. (2000). Synthesis, Structure-Activity Relationships, and Pharmacological Profile of 9-Amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indoles: Novel PDE4 Inhibitors. Journal of Medicinal Chemistry, 43(25), 4850–4867. (Discusses the 3-cyclopropylmethoxy pharmacophore).

Sources

- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Bioisosterism: A Rational Approach in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Deployment of Fluorinated Aldehydes in Medicinal Chemistry: From Labile Intermediates to Stable Scaffolds

Topic: Novel Fluorinated Aldehyde Intermediates for Drug Discovery Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

Executive Summary: The Fluorine Imperative

In modern drug discovery, the strategic incorporation of fluorine is no longer a mere optimization tactic—it is a fundamental design principle. Over 50% of small-molecule drugs approved by the FDA in recent years contain at least one fluorine atom.[1] The introduction of fluorine modulates pKa, lipophilicity (

However, the synthesis of fluorinated scaffolds often relies on harsh upstream fluorination methods.[3] Fluorinated aldehydes represent a class of high-value, yet underutilized, electrophilic intermediates.[2] They serve as "chiral linchpins" for constructing complex heterocycles, peptidomimetics, and

This guide addresses the technical paradox of these intermediates: their high reactivity renders them unstable (prone to hydration and polymerization), yet this same reactivity makes them indispensable. We will define the handling protocols, synthetic methodologies, and application workflows required to harness novel fluorinated aldehydes effectively.

The Stability-Reactivity Paradox

Unlike their non-fluorinated counterparts,

The Hydration Equilibrium

In the presence of moisture or alcohols, fluorinated aldehydes shift aggressively toward the gem-diol or hemiacetal forms. For medicinal chemists, this means "pure" fluorinated aldehyde is rarely the actual reagent used.[2]

-

Trifluoroacetaldehyde (Fluoral): Exists almost exclusively as the ethyl hemiacetal (TFAE) or hydrate.[2]

- -Fluoroaldehydes: Prone to rapid racemization and polymerization.[2]

Visualization: The Electrophilic Shift

The following diagram illustrates the thermodynamic trap of fluorinated aldehydes compared to standard aldehydes.

Figure 1: Comparative equilibrium dynamics. Note the thermodynamic preference for the hydrated state in fluorinated variants.

Class A: Enantioselective Synthesis of -Fluoroaldehydes

Direct fluorination of aldehydes is challenging due to the high basicity of fluoride sources causing aldol side reactions. The industry standard has shifted toward organocatalysis to generate chiral

The MacMillan Protocol (Organocatalytic -Fluorination)

This protocol utilizes a chiral imidazolidinone catalyst to form an enamine intermediate, which reacts stereoselectively with an electrophilic fluorine source (NFSI).[2]

Mechanism:

-

Condensation of catalyst with aldehyde

Enamine.[2] -

Facial-selective attack on NFSI.[2]

-

Hydrolysis

Enantioenriched

Experimental Protocol 1: Synthesis of (S)-2-Fluoro-3-phenylpropanal

Target: Chiral building block for protease inhibitors.[2]

Reagents:

-

Hydrocinnamaldehyde (10 mmol)[2]

-

(S)-MacMillan Catalyst (20 mol%)[2]

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)[2]

-

Solvent: THF/Isopropanol (9:1)[2]

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve the (S)-imidazolidinone catalyst (20 mol%) in THF/IPA (9:1) at -10°C.

-

Reagent Addition: Add NFSI (1.2 equiv) followed by hydrocinnamaldehyde (1.0 equiv). The addition order is critical to prevent background racemization.[2]

-

Reaction Monitoring: Stir at -10°C for 12 hours. Monitor conversion via TLC (stain with DNPH) or ¹⁹F NMR (look for doublet at

-190 to -210 ppm).[2] -

Workup (CRITICAL): Do not perform a standard aqueous wash, as the product hydrates easily.[2]

-

Dilute with cold pentane.[2]

-

Filter through a pad of silica gel to remove the catalyst and sulfonimide by-products.

-

Concentrate carefully under reduced pressure (bath temp < 25°C).

-

-

Storage: Use immediately. If storage is required, reduce immediately to the corresponding alcohol (using NaBH₄) which is configurationally stable.[2]

Class B: Perfluorinated Aldehyde Surrogates ( & )

Due to the volatility and toxicity of gaseous trifluoroacetaldehyde (Fluoral, bp -19°C), the ethyl hemiacetal (TFAE) and hydrate forms are the standard reagents.[2]

Application: Friedel-Crafts Alkylation of Indoles

This reaction creates bis(indolyl)methanes or trifluoro-hydroxy-ethyl indoles, which are privileged scaffolds in oncology (e.g., aromatase inhibitors).[2]

Visualization: Activation Workflow

The hemiacetal must be "cracked" or activated by Lewis acids to generate the reactive oxonium species.

Figure 2: Activation pathway for masked fluorinated aldehydes.

Experimental Protocol 2: Synthesis of 3-(1,1-Difluoro-2-hydroxyethyl)indole

Reagents:

-

Indole (5.0 mmol)[2]

-

Difluoroacetaldehyde ethyl hemiacetal (DFAE) (1.2 equiv)[2]

-

Catalyst: Yb(OTf)₃ (5 mol%) or PPTS (10 mol%)[2]

-

Solvent: Dichloromethane (DCM)[2]

Methodology:

-

Setup: Charge a reaction vial with indole and catalyst in DCM (0.5 M).

-

Addition: Add DFAE dropwise at Room Temperature (RT). Note: DFAE is a liquid (bp ~106°C) and easy to handle.[2]

-

Reaction: Stir at RT for 4-6 hours. The reaction is driven by the high nucleophilicity of the indole C3 position.

-

Quench: Add saturated NaHCO₃. Extract with DCM.[2]

-

Purification: Silica gel chromatography. Fluorinated alcohols often streak; add 1% triethylamine to the eluent to minimize tailing.[2]

Quantitative Data: Substituent Effects on Reactivity

The following table summarizes how the fluorine substitution pattern affects the electrophilicity and hydration constant (

| Aldehyde Type | Structure | Handling State | Primary Application | |

| Acetaldehyde | 0.01 | Liquid | Standard synthesis | |

| Monofluoro | 0.8 | Unstable Liq.[2] | Enolates, Aldol | |

| Difluoro | ~25 | Hemiacetal | Friedel-Crafts, Ugi | |

| Trifluoro | > 10,000 | Hemiacetal/Hydrate |

Data Interpretation: The massive jump in

Strategic Recommendations for Drug Discovery

-

Use Hemiacetals as Shelf-Stable Precursors: Do not attempt to isolate free perfluoro-aldehydes. Purchase and store the ethyl hemiacetals.[2]

-

One-Pot Procedures: For

-fluoroaldehydes generated via organocatalysis, design telescopy reactions (e.g., immediate reduction to alcohol or reductive amination) to avoid racemization during isolation.[2] -

NMR Diagnostics: Use ¹⁹F NMR as the primary analytical tool.[2] It is more sensitive and less cluttered than ¹H NMR for tracking conversion of these intermediates.[2]

References

-

Fluorine in Drug Design: Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade."[2] Chemical Reviews, 2014.[2] [2]

-

Organocatalytic Fluorination: Beeson, T. D., & MacMillan, D. W. C.[2] "Enantioselective Organocatalytic

-Fluorination of Aldehydes." Journal of the American Chemical Society, 2005. -

Fluoral Chemistry: Bégué, J.-P., et al.[2][4] "The chemistry of trifluoromethyl imines and related acetals derived from fluoral." Chemical Society Reviews, 2005.[2][4]

-

Difluoroacetaldehyde Applications: Li, Y., et al. "Divergent synthesis of difluoromethylated indole-3-carbinols... via Friedel–Crafts reaction."[2] Organic & Biomolecular Chemistry, 2023.[2]

-

Nucleophilic Trifluoromethylation: Prakash, G. K. S., et al. "Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source."[2][5] The Journal of Organic Chemistry, 2013. [2]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoral - Wikipedia [en.wikipedia.org]

- 3. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 4. The chemistry of trifluoromethyl imines and related acetals derived from fluoral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-bromo-1,1-difluoroethane

Application Note & Protocol

Topic: Synthesis of 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde via O-alkylation of 3-hydroxy-4-methoxybenzaldehyde with 2-bromo-1,1-difluoroethane.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Incorporation of the Difluoroethoxy Moiety into Aromatic Scaffolds

The deliberate introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after.[1][2] Specifically, the difluoroethoxy group (-OCHF₂) serves as a valuable bioisostere for other functional groups, offering a distinct electronic signature and metabolic profile.

This application note provides a comprehensive guide to the synthesis of 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde, a derivative of isovanillin.[3][4][5][6] The described protocol utilizes the robust and versatile Williamson ether synthesis, a classic and reliable method for forming ether linkages.[7][8][9] In this procedure, the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile, displacing the bromide from 2-bromo-1,1-difluoroethane in an SN2 reaction.[7][8][9][10]

This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical experimental parameters, potential side reactions, and appropriate analytical techniques for product characterization. The insights provided are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this and similar difluoroethoxylated aromatic compounds in their research and development endeavors.

Reaction Mechanism and Rationale

The synthesis of 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde from 3-hydroxy-4-methoxybenzaldehyde and 2-bromo-1,1-difluoroethane proceeds via the Williamson ether synthesis.[7][8][9][11] This reaction is a bimolecular nucleophilic substitution (SN2) process.[7][8][9]

Step 1: Deprotonation of the Phenol

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[12][13] This step is crucial as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol.[7][9] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is advantageous as it solvates the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[12][14]

Step 2: Nucleophilic Attack and Ether Formation

The generated phenoxide ion then attacks the electrophilic carbon atom of 2-bromo-1,1-difluoroethane, which bears the bromine leaving group.[7][8] The reaction proceeds via a backside attack, characteristic of an SN2 mechanism, leading to the formation of the desired ether and a bromide salt as a byproduct.[8][9]

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base like potassium carbonate is often preferred as it is less harsh than stronger bases like sodium hydride, minimizing potential side reactions involving the aldehyde functionality.[13][15]

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are ideal for SN2 reactions as they do not participate in hydrogen bonding with the nucleophile, leaving it more available for reaction.[12][14]

-

Alkyl Halide: 2-bromo-1,1-difluoroethane is a primary alkyl halide, which is optimal for SN2 reactions as it minimizes steric hindrance and the likelihood of competing elimination (E2) reactions.[7][8][10]

Visualizing the Reaction Pathway

Caption: Reaction mechanism for the synthesis of 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade | Supplier (Example) |

| 3-hydroxy-4-methoxybenzaldehyde | ≥98% | Sigma-Aldrich |

| 2-bromo-1,1-difluoroethane | ≥97% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl acetate | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

| Deionized Water | Millipore | |

| Magnesium Sulfate (MgSO₄), anhydrous | ≥97% | Sigma-Aldrich |

| Round-bottom flask | Pyrex | |

| Magnetic stirrer and stir bar | ||

| Heating mantle with temperature control | ||

| Condenser | ||

| Separatory funnel | ||

| Rotary evaporator | Buchi | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |

| NMR Spectrometer | 400 MHz or higher | Bruker |

| FT-IR Spectrometer | PerkinElmer | |

| Mass Spectrometer | Agilent |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol).

-

Add anhydrous potassium carbonate (13.6 g, 98.6 mmol).

-

Add anhydrous N,N-dimethylformamide (100 mL).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

-

Addition of Alkylating Agent:

-

Stir the mixture at room temperature for 15 minutes to ensure good suspension of the reagents.

-

Slowly add 2-bromo-1,1-difluoroethane (14.3 g, 98.6 mmol) to the reaction mixture via a syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80 °C using a heating mantle.

-

Maintain the reaction at this temperature and monitor its progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde.

Results and Discussion

Expected Yield and Purity:

Following this protocol, the expected yield of 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde is typically in the range of 75-85%. The purity of the final product, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, should be greater than 98%.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), the aromatic protons, the methoxy group (singlet, ~3.9 ppm), and the difluoroethoxy group (triplet of triplets, ~6.1 ppm for -OCHF₂ and a triplet for -OCH₂-).

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the aldehyde carbonyl, the aromatic carbons, the methoxy carbon, and the carbons of the difluoroethoxy group (with characteristic C-F coupling).

-

FT-IR (ATR): The infrared spectrum should exhibit strong absorption bands corresponding to the C-H stretch of the aldehyde, the C=O stretch of the aldehyde, C-O-C stretching of the ether, and C-F stretching.

-

Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Optimization:

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |

| Loss during work-up or purification | Perform extractions carefully. Optimize the solvent system for column chromatography. | |

| Presence of Starting Material | Incomplete reaction or insufficient alkylating agent | Increase the molar excess of 2-bromo-1,1-difluoroethane. |

| Side Product Formation | C-alkylation or reaction with the aldehyde | Use a milder base. Ensure the reaction temperature does not exceed the recommended value. |

Safety Precautions

-

3-hydroxy-4-methoxybenzaldehyde: May cause skin and serious eye irritation. May cause respiratory irritation.[16]

-

2-bromo-1,1-difluoroethane: Causes serious eye irritation and may cause drowsiness or dizziness.[17]

-

N,N-Dimethylformamide (DMF): Is a reproductive hazard and can be absorbed through the skin.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the O-alkylation of 3-hydroxy-4-methoxybenzaldehyde with 2-bromo-1,1-difluoroethane. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of other difluoroethoxylated aromatic compounds. The resulting product is a valuable building block for further chemical transformations and can be utilized in the development of novel pharmaceuticals and advanced materials.

References

-

PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). 3-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Elsevier. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

-

Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

-

YouTube. (2022, October 4). Reactions of Phenol, Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

-

Read Chemistry. (2024, May 21). Williamson Ether Synthesis : Mechanism, Examples. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1,1-difluoroethane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-4-methoxybenzaldehyde [himedialabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 6. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. readchemistry.com [readchemistry.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. pharmaxchange.info [pharmaxchange.info]

- 13. researchgate.net [researchgate.net]

- 14. francis-press.com [francis-press.com]

- 15. thieme-connect.de [thieme-connect.de]

- 16. fishersci.com [fishersci.com]

- 17. 2-Bromo-1,1-difluoroethane | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of fluorinated Roflumilast analogs

Application Note: Strategic Preparation of Fluorinated Roflumilast Analogs

Executive Summary & Strategic Rationale

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for Chronic Obstructive Pulmonary Disease (COPD) and psoriasis. Its pharmacophore is defined by two critical halogenated motifs: a difluoromethoxy (-OCHF₂) group on the catechol ring and a 3,5-dichloropyridine heterocycle.

Why Fluorinated Analogs? In drug development, "fluorine scans" are essential for optimizing metabolic stability and potency.

-

Metabolic Blocking: Replacing the chlorine atoms on the pyridine ring with fluorine (3,5-difluoro analogs) alters the electronic landscape, potentially reducing oxidative metabolism by cytochrome P450 enzymes while maintaining the steric blockade required for PDE4 active site occupancy.

-

Lipophilicity Modulation: The -OCHF₂ group acts as a lipophilic hydrogen bond donor (

~ 24). Modifying this to a trifluoromethoxy (-OCF₃) or retaining it while fluorinating the pyridine core allows fine-tuning of the LogP for improved membrane permeability.

This guide details the synthesis of the parent Roflumilast scaffold and its 3,5-difluoropyridine analog , focusing on the safe generation of the difluoromethoxy motif and the nucleophilic aromatic substitution (

Retrosynthetic Analysis

The convergent synthesis disconnects the molecule at the amide bond, separating the bi-aryl ether "Left Wing" from the halogenated pyridine "Right Wing."

Figure 1: Retrosynthetic disconnection strategy separating the difluoromethoxy-arene and the fluorinated pyridine.

Module A: The Difluoromethoxy Motif (Left Wing)

The installation of the -OCHF₂ group is the most technically challenging step due to the volatility of difluorocarbene precursors. We utilize Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene, avoiding the environmental and safety hazards of gaseous Chlorodifluoromethane (Freon-22).

Protocol 1: O-Difluoromethylation via SCDA

Objective: Selective installation of -OCHF₂ on the 4-hydroxyl group.

Reagents:

-

Substrate: 3-cyclopropylmethoxy-4-hydroxybenzaldehyde (Intermediate A)

-

Reagent: Sodium chlorodifluoroacetate (SCDA)[1]

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide) and Water (9:1 ratio)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Solvation: Dissolve Intermediate A (1.0 equiv) in DMF/Water (9:1 v/v). The water is critical to protonate the difluoromethyl anion intermediate.

-

Base Addition: Add

(1.5 equiv). Heat the mixture to 100°C. -

Reagent Addition (Critical): Dissolve SCDA (2.5 equiv) in minimal DMF. Add this solution dropwise over 60 minutes to the hot reaction mixture.

-

Note: SCDA decarboxylates at temperatures >95°C to release

. Rapid addition can cause vigorous

-

-

Reaction Monitoring: Maintain 100-110°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] The product is less polar than the starting phenol.

-

Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 5% LiCl solution (to remove DMF) and brine.

-

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanism & Causality:

The SCDA undergoes thermal decarboxylation to generate the reactive carbene

Module B: The Fluorinated Pyridine (Right Wing)

To create the 3,5-difluoro analog of Roflumilast, we cannot use commercially available 4-amino-3,5-dichloropyridine. We must synthesize the fluorinated core via a "Halex" (Halogen Exchange) reaction followed by regioselective amination.

Protocol 2: Synthesis of 4-Amino-3,5-difluoropyridine

Objective: Conversion of pentachloropyridine to the difluoro-amino scaffold.

Step-by-Step Methodology:

-

Fluorination (Halex):

-

Mix pentachloropyridine (1.0 equiv) and anhydrous Potassium Fluoride (KF, spray-dried, 4.0 equiv) in Sulfolane or NMP.

-

Catalyst: Add 18-crown-6 (0.05 equiv) to solubilize fluoride.

-

Heat to 210°C for 12 hours under Argon.

-

Result: This yields 3,5-dichloro-2,4,6-trifluoropyridine (reactive intermediate).[3]

-

-

Regioselective Amination:

-

Cool the reaction mixture to 0°C.

-

Slowly bubble Ammonia gas (

) or add aqueous Ammonium Hydroxide ( -

Selectivity: Nucleophilic attack occurs preferentially at the 4-position (para to the ring nitrogen) due to resonance stabilization of the Meisenheimer complex.

-

-

Isolation:

-

Dilute with water. The product, 4-amino-3,5-dichloro-2,6-difluoropyridine (and fully fluorinated congeners depending on KF stoichiometry), will precipitate.

-

Refinement for Target: To achieve the specific 3,5-difluoro-4-aminopyridine (removing the chlorines), a hydrodechlorination step (

, Pd/C) may be required if starting from pentachloropyridine. -

Alternative: Start with 2,3,4,5,6-pentafluoropyridine to yield 4-amino-2,3,5,6-tetrafluoropyridine, then reduce.

-

Module C: Coupling and Final Assembly

The final step links the acid chloride of the Left Wing with the amine of the Right Wing.

Protocol 3: Amide Coupling

Reagents:

-

Acid: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

-

Amine: 4-Amino-3,5-dichloropyridine (Standard) or 4-Amino-3,5-difluoropyridine (Analog)

-

Base: Sodium Hydride (NaH) (Required for the weakly nucleophilic aminopyridine)

Workflow:

-

Acid Chloride Formation: Reflux the benzoic acid derivative in Thionyl Chloride (

) (5 equiv) for 2 hours. Evaporate excess -

Anion Generation: In a separate flask, dissolve the aminopyridine (1.1 equiv) in anhydrous THF. Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 mins until gas evolution ceases.

-

Why NaH? The electron-withdrawing halogens on the pyridine make the amino group non-nucleophilic. Deprotonation creates the highly reactive amide anion.

-

-

Coupling: Dissolve the crude acid chloride in THF and add dropwise to the amide anion solution at 0°C.

-

Completion: Allow to warm to RT over 2 hours. Quench with saturated

. -

Crystallization: Recrystallize the final product from Isopropanol/Water to achieve >99% purity.

Analytical Validation Parameters

Use these parameters to validate the structure of the fluorinated analogs.

| Motif | Technique | Expected Signal | Notes |

| -OCHF₂ | ¹H NMR | Characteristic large geminal coupling constant. | |

| -OCHF₂ | ¹⁹F NMR | Diagnostic shift for difluoromethoxy. | |

| Pyridine-F | ¹⁹F NMR | Shift varies based on 3,5-difluoro vs 2,6-difluoro substitution. | |

| Amide NH | ¹H NMR | Deshielded proton confirms coupling. |

Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis of the difluoromethoxy ether, the defining feature of this class.

Figure 2: Decision workflow for difluoromethylation reagents, highlighting SCDA as the preferred laboratory method.

References

-

Hatzelmann, A., & Schudt, C. (2001).[4] "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

-

Zhang, Q., et al. (2016). "A convenient method for the synthesis of roflumilast." Chemical Papers. Link

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ether Synthesis: A New Strategy for the Introduction of the OCHF2 Group." Journal of Medicinal Chemistry. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition. Link

-

European Patent EP0192287A2. "Process for the preparation of fluorinated pyridines." Link

Sources

Improving yield of isovanillin alkylation with difluoroethyl halides

Technical Support Center: Advanced Synthesis Guide

Subject: Optimization of Isovanillin

Executive Summary

This guide addresses the technical challenges associated with the alkylation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) using difluoroethyl halides (typically 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane).[1]

The core difficulty in this synthesis is the "Fluorine Effect": the electron-withdrawing nature of the fluorine atoms deactivates the electrophile toward

Part 1: The Mechanistic Landscape

To troubleshoot effectively, one must understand the competition between the desired substitution and the parasitic elimination.[1]

The Reaction Pathway

The reaction requires the isovanillin phenoxide to attack the

-

Substrate: Isovanillin (3-OH is meta to the aldehyde, making it more nucleophilic than Vanillin's 4-OH, but still a weak nucleophile).[1]

-

Reagent: 1-Bromo-2,2-difluoroethane (

).[1] -

Product: 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde.[1]

Critical Failure Modes

-

E2 Elimination (Major Competitor): The basic conditions required to deprotonate the phenol can also deprotonate the

-carbon of the halide ( -

Cannizzaro Reaction: High temperatures and strong bases (like NaOH) can cause the aldehyde moiety of isovanillin to disproportionate.

- -Alkylation: Rare for this specific substrate but possible if the solvent is not polar enough to solvate the phenoxide ion pair.[1]

Figure 1: Competitive pathways between O-alkylation (green) and E2 elimination (red).[1] The choice of base and solvent dictates the ratio of these paths.

Part 2: Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes the Cesium Effect .[1][2] The large ionic radius of Cesium (

Materials:

-

Isovanillin (1.0 eq)

-

1-Bromo-2,2-difluoroethane (1.5 eq)[1]

-

Cesium Carbonate (

) (2.0 eq)[3] -

Potassium Iodide (KI) (0.1 eq - Finkelstein Catalyst)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (

per gram of substrate).[1]

Step-by-Step Workflow:

-

Solvation: Dissolve Isovanillin in anhydrous DMF under

atmosphere. -

Activation: Add

. Stir at room temperature for 30 minutes. Why? This pre-forms the cesium phenoxide and ensures complete deprotonation before the electrophile is exposed to heat. -

Addition: Add KI (catalyst) followed by 1-bromo-2,2-difluoroethane.

-

Reaction: Heat to 60-70°C . Critical: Do not exceed 80°C initially.[1] Higher temperatures favor the E2 elimination of the volatile halide.

-

Monitoring: Monitor by HPLC/TLC. If conversion stalls after 4 hours, add a second portion of halide (0.5 eq).[1]

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF.[1] Dry over

.

Part 3: Troubleshooting & FAQs

Q1: My conversion is stuck at 60%, and adding more halide doesn't help. Why?

Diagnosis: You are likely experiencing halide "outgassing" via elimination.[1] The halide is being consumed by the base to form gas (difluoroethene) rather than reacting with your phenol. Solution:

-

Switch to a Sealed Tube: Perform the reaction in a pressure vessel to keep the volatile halide and its elimination products in the condensed phase (equilibrium management).

-

Lower the Temperature: Drop to 50°C and extend reaction time.

-

Change Base: If using

, switch to

Q2: I see a new spot on TLC that isn't product or starting material. Is it the Cannizzaro product?

Diagnosis: If the spot is very polar (acid/alcohol), it might be Cannizzaro. However, with weak bases like carbonates, this is rare.[1]

Likely Culprit: It is likely the

Q3: Can I use the cheaper 2-chloro-2,2-difluoroethane instead of the bromide?

Answer: Generally, No .[1]

Reasoning: The C-Cl bond is stronger and the leaving group ability is poorer. With the electron-withdrawing fluorine atoms, the C-Cl bond is extremely deactivated toward

Part 4: Data & Comparison

Table 1: Base & Solvent Effects on Yield (Data synthesized from typical fluoroalkylation behaviors of deactivated phenols)

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Side Reaction |

| Acetone | 60 (Reflux) | 24 | < 30% | Incomplete reaction | |

| DMF | 100 | 12 | 55% | Elimination of Halide | |

| DMF | 60 | 6 | 92% | None | |

| 60 | 8 | 40% | Cannizzaro / Elimination |

Part 5: Troubleshooting Logic Tree

Use this diagram to diagnose low yields in your specific experiment.

Figure 2: Decision matrix for diagnosing reaction failures. Green nodes indicate corrective actions.

References

-

The Cesium Effect in Organic Synthesis

-

Synthesis of Difluoroalkyl Ethers

-

Source: Zafrani, Y., et al. (2017).[1] "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry.

- Context: Reviews methods for introducing and groups, highlighting the elimin

-

-

Alkylation of Phenols with Fluoroalkyl Halides

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2,2-Difluoroethyl Mesylate

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,2-difluoroethyl mesylate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the valuable 2,2-difluoroethyl moiety into their molecules. We understand that this unique reagent can present challenges due to its distinct electronic properties. This document provides in-depth troubleshooting guides and FAQs to help you overcome common hurdles and achieve successful outcomes in your experiments.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses the most common problems encountered during reactions with 2,2-difluoroethyl mesylate. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.

Q1: My nucleophilic substitution reaction with 2,2-difluoroethyl mesylate is extremely slow or incomplete. What is the underlying cause?

A1: The reduced reactivity of 2,2-difluoroethyl mesylate is a direct consequence of the powerful electron-withdrawing nature of the two fluorine atoms on the β-carbon. While the mesylate is an excellent leaving group, the reaction rate is dictated by the electrophilicity of the α-carbon (the carbon bearing the mesylate).

Mechanistic Explanation: In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon, leading to the displacement of the leaving group. The reaction barrier is influenced by steric and electronic factors.[1] The two fluorine atoms in 2,2-difluoroethyl mesylate exert a strong negative inductive effect (-I effect), pulling electron density away from the rest of the carbon chain. This effect extends to the α-carbon, reducing its partial positive charge and thus its attractiveness to incoming nucleophiles. This deactivation of the electrophilic center is the primary reason for the observed low reactivity compared to its non-fluorinated counterpart, ethyl mesylate.[2][3]

Q2: How can I effectively increase the rate of my SN2 reaction?

A2: Overcoming the inherent low reactivity requires careful optimization of several reaction parameters: the nucleophile, the solvent, and the temperature.

1. Enhance Nucleophilicity:

-

Choice of Nucleophile: The strength of your nucleophile is critical. Hard, anionic nucleophiles (e.g., alkoxides, thiolates) generally perform better than neutral or soft nucleophiles. If your nucleophile is an alcohol or thiol, it must be deprotonated first with a suitable base.

-

Minimizing Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[4] Ensure your nucleophile is not overly bulky, as this will further hinder its approach to the already deactivated electrophilic carbon.

2. Optimize the Solvent System: The choice of solvent is paramount for SN2 reactions.

-

Polar Aprotic Solvents are Essential: Solvents like DMF, DMSO, and NMP are highly recommended. These solvents solvate the counter-ion of the nucleophile (e.g., K+, Na+) but do not form strong hydrogen bonds with the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[4] In contrast, polar protic solvents (like water or ethanol) would solvate and stabilize the nucleophile, drastically reducing its reactivity.

Table 1: Recommended Solvents for Reactions with 2,2-Difluoroethyl Mesylate

| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Notes |

| N,N-Dimethylformamide | DMF | 153 | 37 | Excellent choice, dissolves many organic and inorganic reagents. |

| Dimethyl sulfoxide | DMSO | 189 | 47 | Higher boiling point allows for higher reaction temperatures. |

| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | A good alternative to DMF and DMSO, especially at high temperatures. |

| Acetonitrile | MeCN | 82 | 37 | Lower boiling point, suitable for reactions at moderate temperatures. |

3. Judiciously Increase Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the reaction barrier. Reactions with 2,2-difluoroethyl mesylate often require heating, sometimes to temperatures above 100 °C.[5] However, be aware that excessive heat can promote side reactions, particularly elimination (E2).

Q3: I am observing significant amounts of an elimination byproduct. How can I favor substitution over elimination?

A3: The formation of 2,2-difluoroethylene is a classic E2 elimination pathway competing with the desired SN2 substitution.[6] This is particularly problematic with basic nucleophiles at elevated temperatures.

Mechanistic Insight: In the E2 mechanism, the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.

Strategies to Minimize Elimination:

-

Use a Strong, Non-basic Nucleophile: If possible, choose a nucleophile that is highly nucleophilic but not strongly basic (e.g., I⁻, SCN⁻).

-

Control Basicity: If your nucleophile is also a base (e.g., an alkoxide), use the minimum effective amount of base required for deprotonation. The use of a weaker base, if sufficient for deprotonation, can also help.

-

Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of substitution will disproportionately slow down the elimination pathway.

-

Use a Less Hindered Base/Nucleophile: Sterically hindered bases favor elimination. Using a less bulky nucleophile/base can favor the SN2 pathway.[6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with 2,2-Difluoroethyl Mesylate

This protocol provides a robust starting point for the 2,2-difluoroethylation of a generic nucleophile (NuH).

Materials:

-

2,2-Difluoroethyl mesylate (1.0 eq)

-

Nucleophile (NuH) (1.1 eq)

-

Base (e.g., Cs₂CO₃, K₂CO₃) (1.5 eq)

-

Anhydrous DMF (or other suitable polar aprotic solvent)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the nucleophile (NuH) and the base.

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

-

Reagent Addition: Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile. Add 2,2-difluoroethyl mesylate (1.0 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C and increase if necessary).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7] A sample can be taken, quenched with water, and extracted with a suitable organic solvent (e.g., ethyl acetate) for analysis.

-

Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q4: Is 2,2-difluoroethyl mesylate stable for long-term storage?

A4: Yes, 2,2-difluoroethyl mesylate is generally stable when stored under appropriate conditions.[8] It should be kept in a tightly sealed container in a cool, dry place away from moisture. As with most mesylates, it is sensitive to hydrolysis, so exposure to water should be avoided. It is also corrosive and should be handled with appropriate personal protective equipment (PPE).[8]

Q5: Why use a mesylate instead of a tosylate or a halide?

A5: Mesylates, tosylates, and triflates are all excellent leaving groups because their corresponding anions are highly stabilized by resonance, making them very weak bases.[9][10][11]

-

Mesylates vs. Tosylates: Mesylates (-OMs) and tosylates (-OTs) have very similar leaving group abilities.[10] The choice often comes down to commercial availability, cost, or physical properties (mesylates are less crystalline). For this specific substrate, both 2,2-difluoroethyl mesylate and 2,2-difluoroethyl tosylate are viable reagents.[12]

-

Mesylates vs. Halides: Mesylates are generally better leaving groups than chlorides and bromides. While 2,2-difluoroethyl iodide exists, it can be less stable. The mesylate provides a good balance of high reactivity (as a leaving group) and stability for storage.[13]

Q6: Can I use this reagent in protic solvents like ethanol or water?

A6: It is strongly discouraged. Protic solvents will solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing down or completely inhibiting the desired SN2 reaction.[4] Furthermore, these solvents can act as competing nucleophiles (solvolysis), leading to the formation of 2,2-difluoroethanol or 2,2-difluoroethyl ethers as byproducts.

References

-

Fernández, I., Frenking, G., & Uggerud, E. (2010). Comment on "The interplay between steric and electronic effects in SN2 reactions". Chemistry (Weinheim an der Bergstrasse, Germany), 16(19), 5538–5541. [Link]

- Hu, J., Zhang, W., & Wang, F. (2009). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 42(6), 836-846.

-

Li, W., Liu, F., Jia, X., & Xie, D. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296. [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. Chemistry Steps. [Link]

- Pliego, J. R., Jr. (2001). Steric Effects in SN2 Reactions. The Influence of Microsolvation. The Journal of Physical Chemistry A, 105(28), 6939-6944.

-

van Zeist, W.-J., & Bickelhaupt, F. M. (2010). Comment on "The interplay between steric and electronic effects in SN2 reactions". Chemistry – A European Journal, 16(19), 5538-5541. [Link]

-

Ippisch, M., et al. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. Communications Chemistry, 7(1), 1-10. [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Barber, A., et al. (2023). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. [Link]

-

Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry?. Orango. [Link]

- Jin, Z. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5538-5551.

- Kim, D. W., Song, C. E., & Chi, D. Y. (2002). New method of fluorination using potassium fluoride in ionic liquid: Significantly enhanced reactivity of fluoride and improved selectivity. Journal of the American Chemical Society, 124(35), 10278-10279.

-

Chemistry Stack Exchange. (2016, March 30). Why does fluorine act as a leaving group in organophosphates?. Chemistry Stack Exchange. [Link]

-

Ippisch, M., et al. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–F and C–F bond formation. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

- Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Google Patents. (2014, August 28). US8975448B2 - Process for preparing 2,2-difluoroethanol.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

- Bentley, T. W., & von Ragué Schleyer, P. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 135(49), 18498-18505.

- Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778.

- Wang, F., et al. (2018). Nucleophilic substitution reaction at the “CX2” center of α,α‐dibromoketones.

- Pijeira, C. C., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side. EJNMMI Radiopharmacy and Chemistry, 7(1), 26.

-

Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 266-275. [Link]

-

PubChem. (n.d.). 2,2-Difluoroethylacetate. PubChem. [Link]

-

PubChem. (n.d.). 2,2-Difluoroethyl methanesulfonate. PubChem. [Link]

- Gabbutt, C. D., et al. (2024).

-

LibreTexts Chemistry. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. LibreTexts Chemistry. [Link]

- Park, H. S., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Tetrahedron, 69(45), 9479-9486.

-

Reddit. (2024, September 21). Struggling with yield for a simple reaction: What could I be screwing up?. Reddit. [Link]

Sources

- 1. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. How To [chem.rochester.edu]

- 8. 2,2-Difluoroethyl methanesulfonate | C3H6F2O3S | CID 56776492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. theorango.com [theorango.com]

- 12. CAS # 135206-84-7, 2,2-Difluoroethyl tosylate, 2,2-Difluoroethyl 4-methylbenzenesulfonate - chemBlink [chemblink.com]

- 13. chemrxiv.org [chemrxiv.org]

Removing unreacted alkylating agents from reaction mixtures

Topic: Removal of Unreacted Alkylating Agents from Reaction Mixtures

Mission Statement

Welcome to the Center for Process Purity . This guide is designed for process chemists and researchers facing the critical challenge of removing genotoxic alkylating agents (GTIs) from pharmaceutical intermediates and APIs. Our goal is to transition your workflow from "trial-and-error" to a predictable, engineered purge strategy compliant with ICH M7 guidelines.

Module 1: Scavenger Selection & Mechanism

Q: How do I select the correct scavenger for my specific alkylating agent?

A: Selection is governed by the Hard and Soft Acids and Bases (HSAB) Theory . Alkylating agents are electrophiles.[1] To remove them efficiently without damaging your product, you must match the "hardness" of the scavenger (nucleophile) to the "hardness" of the impurity.

-

Soft Electrophiles (e.g., Alkyl halides, Benzyl bromides, Epoxides) require Soft Nucleophiles (e.g., Thiols, Thioureas).

-

Hard Electrophiles (e.g., Acid chlorides, Sulfonyl chlorides, Isocyanates) require Hard Nucleophiles (e.g., Amines).

The Selection Logic:

Figure 1: Decision tree for matching electrophilic impurities with the correct nucleophilic scavenger based on HSAB theory.

Comparative Data: Common Scavenging Pairs

| Impurity Class | Example | Recommended Scavenger | Functional Group | Mechanism |

| Alkyl Halides | Methyl Iodide, 1-Bromobutane | SiliaMetS® Thiol / PS-Thiol | -SH (Mercaptan) | SN2 Substitution |

| Benzyl Halides | Benzyl Bromide | SiliaMetS® Thiourea | -NH-CS-NH2 | SN2 Substitution |

| Sulfonates | Mesylates, Tosylates | SiliaMetS® Thiol | -SH | SN2 Substitution |

| Electrophilic Acyls | Acetyl Chloride, Benzoyl Chloride | SiliaMetS® Diamine / Trisamine | -NH-CH2-CH2-NH2 | Nucleophilic Acyl Substitution |

| Isocyanates | Phenyl Isocyanate | SiliaMetS® Amine | -NH2 | Addition |

Module 2: Execution & Process Optimization

Q: What is the standard operating procedure (SOP) for scavenging to ensure <10 ppm residual levels?

A: Simply adding the resin is insufficient. You must optimize for contact time , stoichiometry , and solvent compatibility .

The "Self-Validating" Protocol:

-

Stoichiometry Calculation:

-

Determine the molar amount of excess alkylating agent (not the theoretical amount, but the estimated unreacted excess).

-

Add 2–4 equivalents of scavenger relative to the impurity.

-

Why? Solid-phase kinetics are slower than solution-phase. Excess driving force is required.

-

-

Solvent Selection (Critical Step):

-

For Polymer-Supported (PS) Resins: You must use a solvent that swells the resin (DCM, THF, DMF). In non-swelling solvents (MeOH, Water, Hexanes), the active sites remain buried, and scavenging will fail.

-

For Silica-Supported Scavengers: These do not swell.[2] They work in almost any solvent (including aqueous), provided the impurity is in solution.

-

Expert Insight: If your reaction is in MeOH (bad for PS resins), switch to a Silica-based scavenger (e.g., SiliaMetS) to avoid a solvent swap.

-

-

Execution Workflow:

Figure 2: Standard workflow for batch scavenging. Note that agitation speed must suspend the solid but not pulverize it.

Module 3: Troubleshooting & FAQs

Q: The scavenger isn't working. The impurity level hasn't dropped. Why? A: Check these three failure modes:

-

The "Shrink-Wrap" Effect: Are you using a polystyrene resin in methanol or water? The resin has collapsed. Fix: Switch to a silica-supported scavenger or change solvent to DCM/THF.

-

Kinetic Stall: Is the temperature too low? Alkyl chlorides are sluggish electrophiles. Fix: Heat the mixture to 40–50°C during the scavenging step. SN2 reactions are temperature-dependent.

-

Pore Blockage: Is your product precipitating? If the product crashes out, it may coat the scavenger beads, blocking the pores. Fix: Ensure full solubility at the scavenging temperature.

Q: I am losing my product (API). Is the scavenger eating it? A: This is "Non-Specific Binding."

-

Cause: If your product contains basic amines and you use a silica scavenger, the residual silanols (Si-OH) on the silica surface might be binding your product via hydrogen bonding or ionic interaction.

-

Fix: Use "End-capped" silica scavengers (where free Si-OH groups are methylated) or switch to a polymer support which has a neutral backbone.

Q: Can I use this in continuous flow chemistry? A: Yes, this is the ideal use case. Packed bed columns (cartridges) allow for high effective concentration.

-

Protocol: Pass the reaction stream through a stainless steel column packed with Silica-Thiol .

-

Benefit: The residence time can be reduced to minutes due to the high molar excess of scavenger encountered by the stream.

Module 4: Analysis & Validation (The "Did it work?" Phase)

Q: How do I prove the alkylating agent is gone (down to ppm levels)? A: Direct analysis of alkyl halides by UV is difficult because they lack strong chromophores. You must use Derivatization .[3]

Method A: The NBP Spot Test (Qualitative / Semi-Quantitative)

-

Reagent: 4-(4-nitrobenzyl)pyridine (NBP).

-

Procedure: Mix an aliquot of the filtrate with NBP and heat. Add base.

-

Result: Alkylating agents turn the solution Purple/Blue .

-

Limit of Detection: ~100 ppm. Good for a quick "Go/No-Go" check.

Method B: Derivatization for LC-MS (Quantitative - The Gold Standard)

-

Reagent: 4-Dimethylaminopyridine (DMAP) or Butyl 1-(pyridin-4-yl) piperidine 4-carboxylate (BPPC).[4]

-

Reaction: The alkylating agent reacts with the pyridine nitrogen to form a stable, permanently charged pyridinium salt .

-

Detection: This salt is easily ionizable in ESI-MS (positive mode) and separates well from the non-polar API.

-

Limit of Detection: < 1 ppm (Required for ICH M7 compliance).

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5][6] [Link]

-

Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Journal of Pharmaceutical Sciences. [Link]

-

Biotage. Solid-Supported Reagents and Scavengers Application Note. (Protocols for electrophile removal). [Link]

-

Valters, K., et al. (2025). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. ResearchGate. (Describes BPPC and DMAP derivatization). [Link]

Sources

- 1. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]

- 6. resolvemass.ca [resolvemass.ca]

1H NMR Spectrum Guide: 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde

Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Focus: Structural Elucidation, Purity Assessment, and Spectral Performance vs. Alternatives

Executive Summary: The Diagnostic Power of Fluorinated Motifs

In the development of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory agents, the 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde intermediate represents a critical structural scaffold. Its physicochemical profile—specifically the lipophilicity and metabolic stability conferred by the difluoroethoxy group—makes it a superior alternative to non-fluorinated analogs like 3-ethoxy-4-methoxybenzaldehyde.

However, the introduction of fluorine atoms (

Structural Analysis & Predicted Coupling Network

Before analyzing the spectrum, we must map the magnetic interactions. The molecule contains two distinct NMR-active domains: the aromatic aldehyde core and the fluorinated side chain.

The Fluorinated Side Chain (-O-CH -CHF )

This moiety is the "fingerprint" of the molecule. Unlike a standard ethyl group, the fluorine atoms induce significant splitting:

-

Geminal Coupling (

): The proton on the terminal carbon (CHF -

Vicinal Coupling (

): The methylene protons (OCH -

Vicinal Coupling (

): The standard coupling between CH

Visualization of the Splitting Tree

The following diagram illustrates the complex splitting pathway for the diagnostic CHF

Figure 1: Splitting tree for the terminal methine proton (-CHF

Comparative Spectral Analysis

To validate the synthesis of 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde, one must compare it against its starting material (Isovanillin) and potential impurities.

Experimental Conditions

-

Solvent: CDCl

(Chloroform-d) is preferred over DMSO-d -

Frequency: 400 MHz or higher recommended resolving the fine structure of the fluorinated side chain.

Table 1: Chemical Shift Assignment & Multiplicity Data (CDCl )

| Position / Group | Multiplicity | Diagnostic Note | ||

| -CHO (Aldehyde) | 9.85 | Singlet (s) | - | Confirm oxidation state; verify no over-oxidation to acid. |

| Ar-H (C2) | 7.45 | Doublet (d) | Distinct from H-6 due to lack of ortho coupling. | |

| Ar-H (C6) | 7.42 | Doublet of Doublets (dd) | Often overlaps with H-2; 2D COSY can resolve. | |

| Ar-H (C5) | 6.98 | Doublet (d) | Upfield due to ortho-methoxy shielding. | |

| -CHF | 6.10 | Triplet of Triplets (tt) | Key Identity Peak. Distinguishes from non-fluorinated ethyl analogs. | |

| -OCH | 4.28 | Triplet of Doublets (td) | Purity Check. Integral ratio with OCH | |

| -OCH | 3.96 | Singlet (s) | - | Standard reference peak for integration (3H). |

Note: The -OCH

- signal is often described as a "doublet of triplets" (dt) or "triplet of doublets" (td) depending on the relative magnitude ofvs . In this system, the fluorine coupling ( Hz) is larger than the proton coupling ( Hz), technically making it a triplet of doublets (split into triplet by F, then doublets by H... wait, coupled to one H? No, coupled to CHF proton). Correction: The OCH is coupled to two Fluorines and one Proton (CHF ).

Coupling to 2F (

Hz)Triplet. Coupling to 1H (

Hz)Doublet. Result: Triplet of Doublets (td) .

Performance Comparison: Product vs. Alternatives

Scenario A: Monitoring Reaction Progress (vs. Isovanillin)

The synthesis typically involves O-alkylation of Isovanillin. NMR is the most efficient tool for determining conversion.

-

Isovanillin (Precursor): Shows a broad phenolic singlet (-OH) at ~6.0–6.5 ppm (CDCl

) or ~9.5 ppm (DMSO-d -

Target Product: The -OH peak disappears. Two new signals appear in the 4.0–6.5 ppm range (-OCH

- and -CHF -

Performance Advantage: Unlike HPLC, which requires calibration curves for response factors,

NMR integration of the -OCH

Scenario B: Distinguishing from Non-Fluorinated Analogs

In drug discovery, the 3-ethoxy analog (3-ethoxy-4-methoxybenzaldehyde) is a common comparator.

| Feature | 3-Ethoxy Analog | 3-(2,2-Difluoroethoxy) Analog (Target) |

| Side Chain Methyl/Methine | Triplet (~1.5 ppm, -CH | Triplet of Triplets (~6.1 ppm, -CHF |

| Side Chain Methylene | Quartet (~4.1 ppm, -OCH | Triplet of Doublets (~4.3 ppm, -OCH |

| Spectral Crowding | High in aliphatic region (1-2 ppm) | Low. Shifts signals to "silent" region (4-7 ppm) |

Conclusion: The fluorinated compound exhibits superior spectral resolution. The -CHF

Experimental Protocol: Purity Assessment Workflow

This protocol ensures the material meets the stringent requirements for use as a pharmaceutical intermediate (e.g., for Roflumilast analogs).

Step 1: Sample Preparation

-

Weigh 10-15 mg of the dried solid into a clean vial.

-

Add 0.6 mL of CDCl

(99.8% D, with 0.03% TMS). -

Critical: Ensure complete dissolution. If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids will broaden the base of the aldehyde peak.

Step 2: Acquisition Parameters

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): Set to 5 seconds . The aldehyde proton has a long T1 relaxation time; a short D1 will under-integrate the aldehyde signal relative to the methoxy group.

-

Scans: 16 scans are sufficient for identity; 64 scans for impurity profiling (<1%).

Step 3: Data Processing & Integration Logic

-

Reference: Set TMS to 0.00 ppm.

-

Phase/Baseline: Apply automatic phase correction followed by manual adjustment if the aldehyde peak is asymmetric.

-

Integration Strategy:

-

Calibrate the Methoxy Singlet (3.96 ppm) to exactly 3.00 .

-

Integrate the Aldehyde Singlet (9.85 ppm) . Value should be 0.98–1.02 .

-

Integrate the CHF

Triplet of Triplets (6.10 ppm) . Value should be 0.98–1.02 . -

Self-Validation: If the CHF

integral is < 0.95 while the OCH

-

Visual Workflow: Quality Control Decision Tree

Figure 2: Decision logic for releasing the intermediate based on NMR spectral data.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 449193, Roflumilast. (Section: Related Intermediates). Retrieved from [Link]

-

H. Reich. (2024). Structure Determination Using Spectroscopic Methods: 19F-1H Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Lipophilicity & Stability: 2,2-Difluoroethoxy vs. Methoxy in Drug Design

Topic: Comparing lipophilicity (LogP) of difluoroethoxy vs. methoxy substituents Content Type: Publish Comparison Guide

Executive Summary

In the optimization of lead compounds, the transition from a methoxy (–OCH₃ ) group to a 2,2-difluoroethoxy (–OCH₂CHF₂ ) group is a strategic bioisosteric replacement used to modulate physicochemical properties.[1] While methoxy groups are standard electron-donating solubilizers, they are frequently metabolic "soft spots" prone to rapid O-dealkylation.[1]